N-benzyl-4-(4-chlorophenyl)-4-oxobutanamide
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Overview
Description
N-benzyl-4-(4-chlorophenyl)-4-oxobutanamide is a compound that belongs to the class of α-ketoamides. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and an oxobutanamide moiety. It has been studied for its versatile nature and the presence of multiple reactive centers, which give it both electrophilic and nucleophilic characters .
Preparation Methods
The synthesis of N-benzyl-4-(4-chlorophenyl)-4-oxobutanamide can be achieved through various synthetic routes. One common method involves the reaction of β,γ-unsaturated α-hydroxythioester with appropriate reagents . The reaction conditions typically include the use of solvents such as methanol and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-benzyl-4-(4-chlorophenyl)-4-oxobutanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-4-(4-chlorophenyl)-4-oxobutanamide has a wide range of scientific research applications:
Chemistry: It serves as a key scaffold in organic synthesis due to its reactive centers.
Medicine: Its biological activities make it a candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism by which N-benzyl-4-(4-chlorophenyl)-4-oxobutanamide exerts its effects involves interactions with molecular targets such as amyloid beta fibrils. The compound modulates the aggregation profile of amyloid beta, which is crucial in the context of neurodegenerative diseases . The pathways involved include the inhibition of amyloid beta aggregation and potential interactions with other cellular targets.
Comparison with Similar Compounds
N-benzyl-4-(4-chlorophenyl)-4-oxobutanamide can be compared with other α-ketoamides, which also possess multiple reactive centers and exhibit similar biological activities. Some similar compounds include:
N-benzyl-4-(4-chlorophenyl)-2-oxobutanamide: This compound shares a similar structure but differs in the position of the oxo group.
N-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine: This compound has a hydroxyl group instead of a keto group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64081-79-4 |
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Molecular Formula |
C17H16ClNO2 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C17H16ClNO2/c18-15-8-6-14(7-9-15)16(20)10-11-17(21)19-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,21) |
InChI Key |
OUEOGUPNPJFMAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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